8-(4-(dimethylamino)phenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-(dimethylamino)phenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(dimethylamino)phenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be achieved through a multi-step process involving the following key steps:
Formation of the imidazo[2,1-f]purine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylamino group: This can be achieved through a nucleophilic substitution reaction using dimethylamine.
Addition of the oxopropyl group: This step involves the use of a Friedel-Crafts acylation reaction with an appropriate acyl chloride.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(4-(dimethylamino)phenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Dimethylamine for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides, amines, or alkyl groups.
Scientific Research Applications
8-(4-(dimethylamino)phenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its effects on cellular processes and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 8-(4-(dimethylamino)phenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
8-(4-(dimethylamino)phenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Unique due to its specific functional groups and structure.
Other imidazo[2,1-f]purine derivatives: Similar core structure but different substituents, leading to varied biological activities and applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C25H24N6O3 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
6-[4-(dimethylamino)phenyl]-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H24N6O3/c1-16(32)14-30-23(33)21-22(28(4)25(30)34)26-24-29(21)15-20(17-8-6-5-7-9-17)31(24)19-12-10-18(11-13-19)27(2)3/h5-13,15H,14H2,1-4H3 |
InChI Key |
LYWNFHANRLDEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)N(C)C)C5=CC=CC=C5)N(C1=O)C |
Origin of Product |
United States |
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